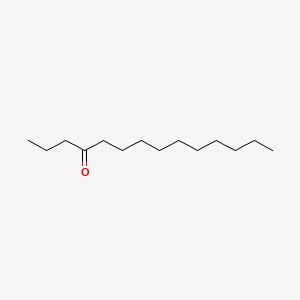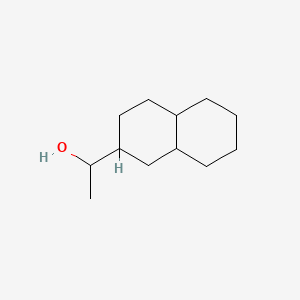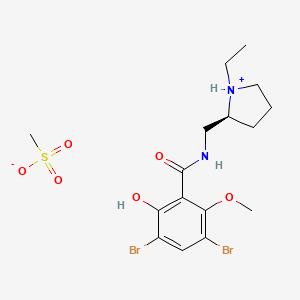
Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) is a complex organic compound with the molecular formula C16H22Br2N2O3. This compound is characterized by the presence of bromine atoms, a pyrrolidinyl group, and a methanesulfonate salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) typically involves multiple steps:
Pyrrolidinyl Group Addition: The attachment of the 1-ethyl-2-pyrrolidinyl group to the benzamide structure.
Hydroxylation and Methoxylation: The addition of hydroxyl and methoxy groups at the 2 and 6 positions, respectively.
Salt Formation: The final step involves the formation of the monomethanesulfonate salt.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the pyrrolidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxy-.
- Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-.
Uniqueness
The uniqueness of Benzamide, 3,5-dibromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the monomethanesulfonate salt enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
98526-94-4 |
|---|---|
Molecular Formula |
C16H24Br2N2O6S |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
3,5-dibromo-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;methanesulfonate |
InChI |
InChI=1S/C15H20Br2N2O3.CH4O3S/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;1-5(2,3)4/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H3,(H,2,3,4)/t9-;/m0./s1 |
InChI Key |
DWAVWJJNKXRXSF-FVGYRXGTSA-N |
Isomeric SMILES |
CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)O.CS(=O)(=O)[O-] |
Canonical SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


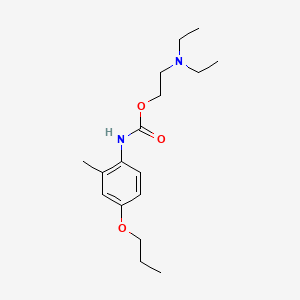
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
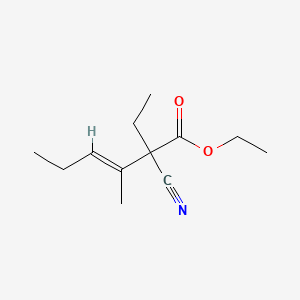
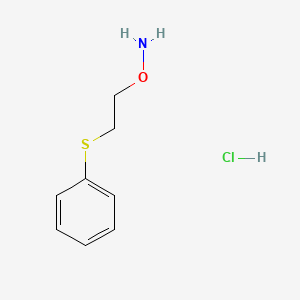
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)


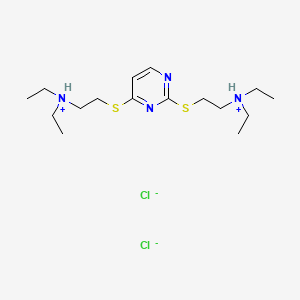
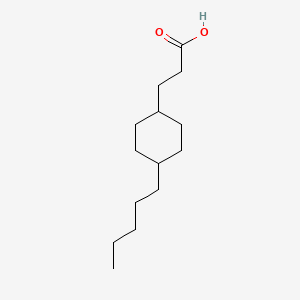
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
